4-Bromoisothiazole-3-carboxylic acid

Vue d'ensemble

Description

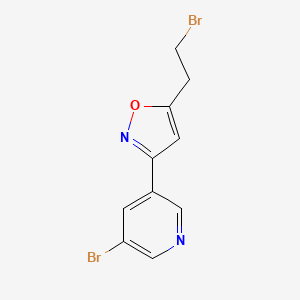

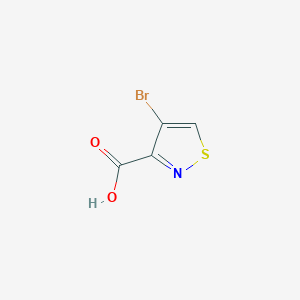

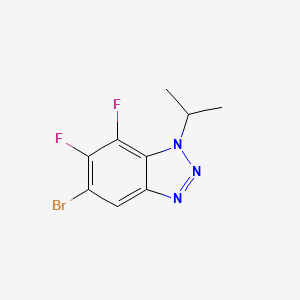

4-Bromoisothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H2BrNO2S . It is used for research purposes and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 4-Bromoisothiazole-3-carboxylic acid involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C . This process yields the carboxylic acid products in 99% and 95% yields, respectively .Molecular Structure Analysis

The molecular weight of 4-Bromoisothiazole-3-carboxylic acid is 208.04 g/mol . The exact mass is 206.898956 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Bromoisothiazole-3-carboxylic acid include the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 . The reaction takes place in TFA at approximately 0 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromoisothiazole-3-carboxylic acid include its molecular formula C4H2BrNO2S and its molecular weight of 208.04 g/mol . It is stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

-

Organic Synthesis

- Isothiazoles, including “4-Bromoisothiazole-3-carboxylic acid”, are useful compounds in organic synthesis due to their wide biological activity, industrial applications, and their use as synthetic intermediates .

- The synthesis of “4-Bromoisothiazole-3-carboxylic acid” involves the reaction of 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C . This reaction yielded the carboxylic acid products in high yields .

- The UV-vis spectrum was obtained using a PerkinElmer Lambda-25 UV-vis spectrophotometer .

-

Biological Activity

-

Nanotechnology and Polymers

- Carboxylic acids, including “4-Bromoisothiazole-3-carboxylic acid”, have applications in nanotechnology and polymers .

- They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .

- In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

-

Chemophototherapy in Cancer Treatment

- Gambogic acid (GA), a naturally derived chemotherapeutic agent, is of increasing interest for antitumor therapy .

- The self-assembly function of GA has been validated and its huge potential as a single-component active carrier for synergistic delivery using pyropheophorbide-a (PPa) as a drug model has been demonstrated .

- The results showed that self-assembled GA drives the formation of nano-GA/PPa mainly through noncovalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding .

- The as-prepared nano-GA/PPa exhibits remarkably improved water solubility and multiple favorable therapeutic features, leading to prominent in vivo photochemotherapy efficiency of 89.3% inhibition rate with reduced hepatotoxicity of GA .

-

Analytical Chemistry

-

Pharmaceutical Research

- Isothiazole derivatives, including “4-Bromoisothiazole-3-carboxylic acid”, have been studied for their potential use in pharmaceutical research .

- They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .

- The specific methods of application and experimental procedures would depend on the specific context of the pharmaceutical research .

-

Material Science

Propriétés

IUPAC Name |

4-bromo-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-9-6-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXGRLSGOYZQAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisothiazole-3-carboxylic acid | |

CAS RN |

4576-88-9 | |

| Record name | 4-bromo-1,2-thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)